molecular formula C18H24ClNO2 B1657295 1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride CAS No. 5610-35-5

1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride

Cat. No.: B1657295
CAS No.: 5610-35-5
M. Wt: 321.8 g/mol
InChI Key: PMMVFTJVAUABLF-UHFFFAOYSA-N
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Description

1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride (CAS: 63867-84-5) is a piperidine-derived compound with a naphthyloxymethyl substituent at the alpha position of the ethanol moiety. Its molecular formula is C₁₇H₂₂ClNO, and it features a fused bicyclic aromatic system (naphthyl) linked via an ether oxygen to a methyl group, which is further attached to the piperidineethanol backbone . This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to simpler phenyl-substituted analogs, which may influence its biological activity and applications in medicinal chemistry or agrochemical research.

Properties

CAS No.

5610-35-5

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c20-16(13-19-11-4-1-5-12-19)14-21-18-10-6-8-15-7-2-3-9-17(15)18;/h2-3,6-10,16,20H,1,4-5,11-14H2;1H

InChI Key

PMMVFTJVAUABLF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(CCOC2=CC=CC3=CC=CC=C32)O.Cl

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride typically involves the reaction of piperidine with an appropriate naphthyloxymethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield naphthyl derivatives, while substitution reactions may produce a variety of substituted piperidineethanol compounds.

Scientific Research Applications

1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related piperidineethanol derivatives with variations in aromatic substituents, substituent positions, and backbone modifications (Table 1).

Table 1. Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight References
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride 63867-84-5 C₁₇H₂₂ClNO α-naphthyloxymethyl 285.3 (free base)
1-Piperidineethanol, β-methyl-β-(phenylmethyl)-, hydrochloride 64230-89-3 C₁₅H₂₄ClNO β-methyl, β-benzyl 269.8
alpha-(8-Trifluoromethylnaphtho[2,1-b]thien-4-yl)-1-piperidineethanol, hydrochloride 37094-61-4 C₂₀H₂₀F₃NOS·HCl Trifluoromethyl, thienyl-naphthyl 415.9
1-Piperidineethanol, beta,beta-dimethyl-alpha-phenyl-, hydrochloride 16283-78-6 C₁₅H₂₄ClNO α-phenyl, β-dimethyl 269.8

Key Observations :

  • Backbone Modifications : β-methyl or β-benzyl substituents (e.g., CAS 64230-89-3) reduce conformational flexibility, which may impact interactions with biological targets .
Physicochemical Properties
  • Acid-Base Behavior : The piperidine nitrogen (pKa ~10–11) and hydroxyl group (pKa ~14–16) contribute to pH-dependent solubility, similar to cetirizine derivatives () .

Biological Activity

1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride is a compound with notable biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H19ClN2O
  • Molecular Weight : 270.77 g/mol

The compound features a piperidine ring linked to an ethanol group and an alpha-naphthyloxymethyl moiety, which contributes to its unique biological interactions.

1-Piperidineethanol acts primarily as a modulator of neurotransmitter systems. Its mechanism involves:

  • Interaction with Receptors : The compound has been shown to interact with various neurotransmitter receptors, including adrenergic and serotonergic receptors. This interaction can lead to altered signaling pathways that affect cardiovascular and central nervous system functions .
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways relevant to drug metabolism and therapeutic efficacy.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Cardiovascular Effects : In studies involving anesthetized animal models, 1-Piperidineethanol demonstrated significant inotropic (increasing heart contractility) and vasodilatory effects. These effects are attributed to its action on adrenergic receptors .
  • CNS Activity : The compound has shown potential in modulating central nervous system activity, which could be beneficial in treating conditions such as anxiety or depression.

Case Studies

  • Cardiac Function Study : A study evaluated the effects of 1-Piperidineethanol on isolated rat hearts. The results indicated a dose-dependent increase in contractile force without significant adverse effects on heart rhythm .
  • Vasodilatory Response : In vivo studies demonstrated that administration of the compound resulted in vasodilation in anesthetized dogs, suggesting potential applications in managing hypertension .

Comparative Studies

A comparative analysis of 1-Piperidineethanol with similar compounds revealed its unique pharmacological profile:

Compound NameInotropic EffectVasodilatory EffectCNS Activity
1-PiperidineethanolHighModerateModerate
Compound A (similar structure)ModerateLowHigh
Compound B (related derivative)LowHighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride
Reactant of Route 2
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride

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